1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, an acetylphenyl group, and a sec-butyl substituent. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. Common reagents used in this step include hydrazine derivatives and aldehydes under acidic or basic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a nucleophilic substitution reaction, where an acetylphenyl amine reacts with an appropriate electrophile.
Attachment of the Sec-Butyl Group: The sec-butyl group is introduced via an alkylation reaction, typically using sec-butyl halides in the presence of a strong base.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require the use of coupling agents such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of amide or ester bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it of interest in drug discovery.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. Studies have shown that the compound can affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: This compound shares a similar triazole structure but differs in its substituents and overall molecular framework.
Tris[1,2,4]triazolo[1,3,5]triazine: Another compound with a fused triazole structure, used in different applications such as thermally activated delayed fluorescence emitters.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole core but differ in their attached functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-N-butan-2-yl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4S/c1-5-14(2)26-22(34)17-9-10-19-20(12-17)31-24(30(4)23(19)35)28-29-25(31)36-13-21(33)27-18-8-6-7-16(11-18)15(3)32/h6-12,14H,5,13H2,1-4H3,(H,26,34)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFZTHDQRCHXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=CC(=C4)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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